5-Methylbenzofuran-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-methyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C9H8O2/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,10H,1H3 |
InChI Key |
IIZURRRKQVCURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC=C2)O |
Origin of Product |
United States |
Derivatization and Chemical Transformations of 5 Methylbenzofuran 4 Ol
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System
The benzofuran ring is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com The outcome of these reactions is directed by the activating and directing effects of the substituents already present on the ring. In 5-Methylbenzofuran-4-ol, both the hydroxyl and methyl groups are activating and ortho-, para-directing. libretexts.org However, the hydroxyl group is a more powerful activating group than the methyl group.
The positions on the benzofuran ring available for substitution are C-2, C-3, C-6, and C-7. The hydroxyl group at C-4 strongly activates the ortho positions (C-3 and C-5) and the para position (C-7). The methyl group at C-5 similarly activates its ortho positions (C-4 and C-6) and its para position (C-2). The interplay of these directing effects, along with steric considerations, will determine the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) typically using nitric acid and sulfuric acid. youtube.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst. uci.edu
Sulfonation: Introduction of a sulfonic acid group (-SO₃H). youtube.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. youtube.com
The precise conditions and resulting isomeric products for this compound would require specific experimental investigation, but the general principles of electrophilic aromatic substitution provide a predictive framework. stackexchange.com
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group at the 4-position is a key site for derivatization, allowing for the introduction of a variety of functional groups that can modulate the molecule's properties.
Alkylation and acylation reactions target the nucleophilic oxygen of the hydroxyl group.
Alkylation: This involves the formation of an ether linkage (R-O-Ar). Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates in the presence of a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the phenol (B47542).
Acylation: This results in the formation of an ester linkage (R-C(=O)-O-Ar). Acylating agents such as acid chlorides or anhydrides are typically used, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.
These reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for introducing specific side chains to alter biological activity or physical properties.
The phenolic hydroxyl group can also be derivatized to form sulfamates and related structures.
Sulfamoylation: This reaction involves the introduction of a sulfamoyl group (-SO₂NH₂). It is typically achieved by reacting the phenol with sulfamoyl chloride (ClSO₂NH₂) or a related reagent in the presence of a base.
These derivatives are of interest in medicinal chemistry due to their potential to act as enzyme inhibitors or to improve the pharmacokinetic profile of a parent molecule.
Modifications at the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group at the 5-position, while generally less reactive than the hydroxyl group or the aromatic ring, can undergo modification under specific conditions.
Oxidation: The methyl group can be oxidized to a variety of functional groups, including a hydroxymethyl (-CH₂OH), an aldehyde (-CHO), or a carboxylic acid (-COOH) group. youtube.com The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the carboxylic acid. youtube.com
Halogenation: Free radical halogenation, typically initiated by UV light or a radical initiator, can lead to the substitution of one or more hydrogen atoms on the methyl group with halogens (e.g., -CH₂Br, -CHBr₂, -CBr₃).
These transformations provide a handle for further synthetic elaboration, allowing for the connection of larger molecular fragments.
Cyclization Reactions Leading to Fused Heterocycles (e.g., coumarin (B35378) derivatives)
The strategic placement of functional groups in derivatives of this compound can enable intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems. For example, by introducing an appropriate three-carbon chain onto the phenolic oxygen, a subsequent intramolecular cyclization could potentially form a pyran ring fused to the benzofuran core, creating a coumarin-like structure. The synthesis of various benzofurans often involves cyclization as a key step. organic-chemistry.org Intramolecular cyclization of substituted furans is a known method for creating polycyclic systems. nih.gov
Oxidation Pathways and Mechanisms of Benzofuranols
The oxidation of benzofuranols, including this compound, can proceed through various pathways, often leading to ring-opened products or polymeric materials. The presence of the electron-rich furan (B31954) ring and the phenolic hydroxyl group makes the molecule susceptible to oxidative degradation. researchgate.net
Oxidation can be initiated by various oxidants, including air (auto-oxidation), chemical reagents, or enzymes. The mechanism often involves the formation of a phenoxy radical, which can then undergo further reactions. The furan ring itself can be a target of oxidation, potentially leading to the formation of dicarbonyl compounds. The study of such oxidation pathways is crucial for understanding the stability and degradation of these compounds. Research into the synthesis of 5-hydroxybenzofurans has explored oxidative coupling and cyclization reactions. thieme-connect.deresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum of 5-Methylbenzofuran-4-ol provides critical information about the number, connectivity, and chemical environment of the protons. The signals in the spectrum are influenced by the fused aromatic and furan (B31954) ring system, as well as the hydroxyl and methyl substituents.
Protons on the furan ring (H-2 and H-3) typically appear as distinct doublets. The aromatic protons (H-6 and H-7) also produce signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns dictated by their position relative to the hydroxyl and methyl groups. The methyl protons (at C-5) will characteristically appear as a singlet in the upfield region. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. Protons adjacent to the electron-withdrawing hydroxyl group are expected to show a downfield shift. smolecule.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.5 | d |
| H-3 | ~6.8 | d |
| H-6 | ~7.0 | d |
| H-7 | ~7.2 | d |
| 5-CH₃ | ~2.4 | s |
Note: These are approximate values based on typical shifts for benzofuran (B130515) derivatives. Actual values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. libretexts.org Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals.
The chemical shifts are highly characteristic of the type of carbon. oregonstate.edu Carbons in the aromatic and furan rings typically resonate in the downfield region (100-160 ppm). The carbon bearing the hydroxyl group (C-4) and the oxygen-linked furan carbon (C-7a) are generally found at the lower end of this range. Carbonyl carbons in similar structures can appear as far downfield as 170-220 ppm. libretexts.org The methyl carbon (at C-5) will appear at a much higher field (upfield), typically around 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~145 |
| C-3 | ~105 |
| C-3a | ~120 |
| C-4 | ~150 (hydroxyl-bearing) |
| C-5 | ~115 (methyl-bearing) |
| C-6 | ~125 |
| C-7 | ~110 |
| C-7a | ~155 (oxygen-linked) |
Note: These are approximate values based on typical shifts for benzofuran derivatives. rsc.orgnih.gov Actual values may vary.
To unambiguously assign the proton and carbon signals, advanced NMR experiments are employed. Distortionless Enhancement by Polarization Transfer (DEPT) is particularly useful for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, such as C-3a, C-4, C-5, and C-7a in this compound, would be absent from the DEPT spectrum.
Other 2D NMR techniques like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms. ipb.pt HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations, which helps to piece together the entire molecular structure by connecting the different spin systems. ipb.ptresearchgate.net
Computational chemistry provides powerful tools for predicting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), can calculate the magnetic shielding tensors for each nucleus. researchgate.net These theoretical values can be converted into chemical shifts that often show good agreement with experimental data. This approach is particularly valuable for confirming structural assignments, especially for complex molecules or for distinguishing between isomers where spectral differences might be subtle. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a "fingerprint" of the functional groups present.
For this compound, the IR spectrum is expected to show several characteristic absorption bands:
O-H Stretch: A prominent, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding. smolecule.com
Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals from the methyl group's C-H stretching will be observed just below 3000 cm⁻¹.
C=C Aromatic Stretch: One or more strong to medium bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic and furan rings. smolecule.com
C-O Stretch: The stretching vibrations for the phenolic C-O and the furan C-O-C bonds would likely appear in the 1000-1300 cm⁻¹ region. rsc.org
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the ring system, which often give strong Raman signals.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretch | 3200-3600 (Broad) |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Methyl) | Stretch | 2850-2960 |
| C=C (Aromatic/Furan) | Stretch | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₈O₂), the molecular weight is 148.16 g/mol . smolecule.com High-resolution mass spectrometry (HRMS) can determine the exact mass (148.052429494 g/mol ), confirming the molecular formula. smolecule.com
In an electron ionization (EI) mass spectrum, the parent molecule forms a molecular ion (M⁺˙), which would be observed at an m/z (mass-to-charge ratio) of 148. This molecular ion can then undergo fragmentation, providing valuable structural clues. A likely fragmentation pathway for benzofurans involves the loss of a molecule of carbon monoxide (CO), followed by the loss of a hydrogen atom. For this compound, characteristic fragmentation could include:
Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 133.
Loss of carbon monoxide (CO): Resulting in a fragment at m/z 120.
Retro-Diels-Alder type reactions in the furan ring.
The analysis of these fragment ions helps to confirm the presence of the benzofuran core and the specific substituents. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₉H₈O₂. HRMS can confirm this composition by providing a mass measurement with an error typically less than 5 parts per million (ppm). nih.gov
The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, serves as the benchmark for this analysis.
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₂ |
| Exact Mass | 148.052429494 Da smolecule.com |
| Monoisotopic Mass | 148.052429494 Da smolecule.com |
Note: The values are computationally derived based on the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govmdpi.com It is particularly effective for identifying individual components within a volatile or semi-volatile mixture. mdpi.com In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before entering the mass spectrometer. nih.gov The mass spectrometer then ionizes the separated molecules, usually by electron ionization (EI), causing them to fragment in predictable patterns. nih.gov
Table 2: Key GC-MS Fragmentation Data for the Isomer 2-Methyl-1-benzofuran-5-ol
| m/z Value | Proposed Identity | Relative Intensity |
|---|---|---|
| 148 | Molecular Ion [M]⁺ | High |
Source: Data derived from NIST Mass Spectrometry Data Center for the isomer 2-Methyl-1-benzofuran-5-ol. nih.gov
The fragmentation pattern is a molecular fingerprint that aids in structural confirmation and differentiation from other isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground electronic state to an excited state. libretexts.org For aromatic compounds like this compound, the primary electronic transitions observed are π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org
The benzofuran core possesses a conjugated π-system that is expected to absorb in the ultraviolet region. The presence of the hydroxyl (-OH) and methyl (-CH₃) substituents on the benzene (B151609) ring will influence the absorption maxima (λ_max). These groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to the unsubstituted benzofuran molecule. nih.gov The polarity of the solvent can also affect the spectrum, a phenomenon known as solvatochromism. nih.gov Studies on related furan-containing compounds confirm absorption in the UV range. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict the electronic absorption spectra of molecules. sci-hub.semdpi.com By calculating the vertical excitation energies and their corresponding oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, helping to assign specific electronic transitions. mdpi.comresearchgate.net
This method allows researchers to investigate how structural modifications and solvent environments affect the electronic properties and spectra of a compound like this compound. researchgate.net The accuracy of TD-DFT predictions depends on the chosen functional and basis set. nih.gov For instance, the B3LYP functional is commonly used for such calculations. mdpi.com The predicted spectrum can then be compared with experimental data to validate both the theoretical model and the experimental findings. mdpi.com
Table 3: Representative TD-DFT Output Format for a Molecule
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 4.50 | 275 | 0.15 | HOMO → LUMO |
Note: This table is a hypothetical representation of TD-DFT results and does not represent actual calculated data for this compound.
X-ray Crystallography for Solid-State Structure Determination (if crystalline)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal, producing a diffraction pattern from which the electron density and, subsequently, the atomic positions can be mapped.
For example, the crystal structure of 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran , a different benzofuran derivative, has been determined, providing a template for the kind of data obtained.
Table 4: Example Crystallographic Data for a Benzofuran Derivative (5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.554(3) |
| b (Å) | 6.338(2) |
| c (Å) | 11.864(5) |
| β (°) | 107.89(2) |
| Volume (ų) | 612.3(4) |
Source: Data for 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran and other derivatives. researchgate.netresearchgate.net
Should a suitable crystal of this compound be grown, this technique would provide definitive proof of its molecular structure.
Computational and Quantum Chemical Investigations of 5 Methylbenzofuran 4 Ol
Molecular Dynamics (MD) Simulations
Investigation of Molecular Interactions (e.g., with solvent systems)
The substitution pattern of 5-Methylbenzofuran-4-ol, with its hydroxyl and methyl groups, plays a crucial role in determining its interactions with its environment. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom in the furan (B31954) ring and the hydroxyl oxygen can act as hydrogen bond acceptors. smolecule.com These characteristics influence how the molecule interacts with solvents and other molecules. The presence of the methyl group introduces hydrophobic character, affecting its solubility and partitioning behavior in different solvent systems. smolecule.com
Conformational Dynamics and Stability Studies
Computational studies can predict the most stable conformations by calculating the potential energy associated with different rotational angles. Generally, staggered conformations are more stable than eclipsed conformations due to reduced steric hindrance. lumenlearning.com The presence of the adjacent methyl group can influence the preferred orientation of the hydroxyl group, favoring conformations that minimize steric clash between the two substituents.
Prediction of Reactivity and Autoxidation Mechanisms (e.g., Bond Dissociation Energies)
Quantum chemical calculations are instrumental in predicting the reactivity of this compound. A key parameter in this regard is the bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically. In the context of autoxidation, the BDE of the O-H bond in the hydroxyl group is particularly important. A lower O-H BDE indicates that the hydrogen atom can be more easily abstracted by free radicals, which is the initial step in the antioxidant mechanism of many phenolic compounds.
Studies on similar substituted furans have shown that the nature and position of substituents significantly affect the BDEs of the weakest bonds. researchgate.net For this compound, the electron-donating nature of the methyl group and the electronic properties of the fused furan ring would influence the O-H BDE. Computational methods, such as the CBS-QB3 level of theory, have been used to calculate BDEs in related furan derivatives, providing a framework for understanding the potential antioxidant activity of this compound. researchgate.net
Computational Studies on Optoelectronic Properties (e.g., Reorganization Energies, Charge Transfer Rates)
The electronic properties of this compound are influenced by the fused aromatic system and the substituents. smolecule.com The hydroxyl and methyl groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the molecule's electronic absorption and emission spectra.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. fums.ac.ir
For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymes. The benzofuran (B130515) scaffold is a common motif in many biologically active compounds. ekb.eg Docking simulations would place the this compound molecule into the active site of a target protein and calculate a binding affinity score, which represents the strength of the interaction. researchgate.net The hydroxyl and methyl groups would play a significant role in forming hydrogen bonds and hydrophobic interactions with the amino acid residues in the protein's active site, influencing the binding affinity and selectivity. nih.gov
Table 1: Example of Molecular Docking Data for Benzofuran Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Benzofuran Derivative 1 | Tyrosinase | -7.5 | HIS208, MET61 |
| Benzofuran Derivative 2 | DNA Gyrase B | -8.1 | ASP73, GLY77 |
| Benzofuran Derivative 3 | C-Kit Kinase | -9.2 | ARG791, ILE789 |
Note: This table presents hypothetical data for illustrative purposes, based on typical results from molecular docking studies of similar compounds. fums.ac.irekb.egnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuranols
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activities, such as IC50 values. researchgate.net
For a class of compounds like benzofuranols, a QSAR study would involve synthesizing a series of derivatives with varying substituents and measuring their biological activity for a specific target. mdpi.comderpharmachemica.com Various molecular descriptors, such as molecular weight, logP (lipophilicity), polar surface area, and electronic parameters (e.g., HOMO and LUMO energies), would be calculated for each derivative. researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to develop a QSAR equation that can predict the activity of new, unsynthesized compounds. researchgate.netderpharmachemica.com
Table 2: Molecular Descriptors Commonly Used in QSAR Studies of Benzofuran Derivatives. researchgate.net
| Descriptor | Description |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. |
| Hydration Energy (HE) | The energy released when a mole of ions is dissolved in a large amount of water. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
These models are valuable tools in medicinal chemistry for prioritizing the synthesis of new compounds and for gaining insights into the structural features that are important for biological activity. jocpr.comnih.gov
Mechanistic Insights into Chemical Reactions Involving 5 Methylbenzofuran 4 Ol
Detailed Reaction Mechanisms for Benzofuran (B130515) Core Formation
The construction of the benzofuran scaffold, particularly with the substitution pattern of 5-methylbenzofuran-4-ol, can be achieved through several strategic synthetic routes. The mechanisms of these cyclization reactions are critical for controlling regioselectivity and yield.
Acid-Catalyzed Cyclization of α-Phenoxy Ketones: A prevalent method for benzofuran synthesis is the acid-catalyzed cyclodehydration of α-phenoxy ketones. youtube.com In a typical mechanism for a related structure, the reaction is initiated by the protonation of the carbonyl oxygen of the α-phenoxy ketone by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). This protonation enhances the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon in an electrophilic aromatic substitution reaction. This step forms a cyclic intermediate, which then undergoes dehydration by losing a molecule of water to form the thermodynamically stable aromatic furan (B31954) ring, yielding the substituted benzofuran. youtube.com
Acid-Catalyzed Cyclization of Acetals: Another powerful mechanism involves the acid-catalyzed cyclization of acetal-containing aryl ethers. wikipedia.org The reaction begins with the protonation of one of the methoxy (B1213986) groups of the acetal (B89532) under acidic conditions (e.g., PPA), followed by the elimination of methanol (B129727) to generate a highly reactive oxonium ion intermediate. wikipedia.org The phenyl ring then performs a nucleophilic attack on the electrophilic carbon of the oxonium ion to forge the new carbon-carbon bond and close the five-membered ring. A subsequent elimination of the second methanol molecule rearomatizes the system, leading to the formation of the benzofuran core. wikipedia.org The regioselectivity of this intramolecular cyclization is governed by the electronic properties and stability of the intermediates. wikipedia.org
Diels-Alder/Cyclization Cascade: A novel approach for constructing highly substituted benzofuranone cores, which can be precursors to benzofurans, involves a cascade reaction starting with 3-hydroxy-2-pyrones and substituted nitroalkenes. libretexts.org This process is thought to proceed via an initial Diels-Alder cycloaddition between the pyrone and the nitroalkene. libretexts.org This is followed by a series of eliminations and a key intramolecular cyclization. The resulting benzofuranone can then be converted to the corresponding benzofuran through further chemical modifications, such as reduction and dehydration or by converting the phenolic hydroxyl to a triflate and performing cross-coupling reactions. libretexts.org
Table 1: Summary of Benzofuran Core Formation Mechanisms
| Reaction Name | Key Steps | Intermediate(s) | Driving Force |
| Cyclodehydration of α-Phenoxy Ketones | 1. Carbonyl protonation2. Intramolecular electrophilic aromatic substitution3. Dehydration | Protonated carbonyl, Wheland-type intermediate | Aromatization |
| Cyclization of Acetals | 1. Protonation and elimination of alcohol2. Intramolecular nucleophilic attack3. Second elimination of alcohol | Oxonium ion | Aromatization |
| Diels-Alder/Cyclization Cascade | 1. Intermolecular Diels-Alder reaction2. Elimination cascade3. Intramolecular cyclization | Cycloaddition adduct | Formation of stable aromatic system |
Mechanistic Pathways of Derivatization Reactions
The this compound scaffold possesses two primary sites for derivatization: the phenolic hydroxyl group and the electron-rich aromatic system.
O-Alkylation and O-Acylation: The phenolic hydroxyl group at the C4 position can be readily alkylated or acylated. The mechanism for O-alkylation typically follows a Williamson ether synthesis pathway. In the presence of a base (e.g., potassium carbonate), the acidic phenolic proton is removed to generate a nucleophilic phenoxide ion. This ion then attacks an electrophilic alkyl halide (e.g., methyl iodide) via a bimolecular nucleophilic substitution (SN2) mechanism to yield the corresponding ether. O-acylation follows a similar principle, where the phenoxide attacks an acyl halide or anhydride.
Electrophilic Aromatic Substitution: The benzofuran ring system is highly activated towards electrophilic aromatic substitution (EAS). The mechanism proceeds in two main steps: attack by the aromatic π-system on an electrophile (E⁺), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Formation of a Sigma Complex: The aromatic ring acts as a nucleophile, attacking the electrophile. This is the rate-determining step as it temporarily disrupts the aromaticity of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, collapsing the sigma complex and re-forming the aromatic π-system. masterorganicchemistry.com
For this compound, the hydroxyl group, the furan oxygen, and the methyl group are all activating, ortho-para directing groups. Substitution is thus strongly directed to the available positions on the benzene ring (C6 and C7). The furan ring itself is also highly susceptible to electrophilic attack, typically at the C2 position, representing a potential competing reaction pathway. chemicalbook.compearson.com
Mannich Reaction: The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. wikipedia.orgadichemistry.com For a phenol (B47542) like this compound, the mechanism involves:
Iminium Ion Formation: Formaldehyde and a secondary amine (e.g., dimethylamine) react to form an electrophilic iminium ion (also known as an Eschenmoser's salt precursor). adichemistry.combyjus.com
Nucleophilic Attack: The electron-rich phenol attacks the iminium ion in an EAS-type mechanism. The nucleophilic attack occurs at the position ortho to the activating hydroxyl group (C7), forming a new C-C bond and yielding the final β-amino-carbonyl compound, known as a Mannich base. byjus.com
Pathways of Oxidative Transformations of Benzofuranols
The phenolic moiety of this compound makes it susceptible to oxidation, primarily to form quinone-type structures. The position of the hydroxyl group at C4, para to the C7 position, facilitates oxidation to a p-quinone derivative, specifically 5-methylbenzofuran-4,7-dione.
Oxidation with Fremy's Salt: Fremy's salt (dipotassium nitrosodisulfonate, (KSO₃)₂NO•) is a stable radical species widely used for the selective oxidation of phenols to quinones. wikipedia.orgorgsyn.orglibretexts.org The Teuber reaction mechanism is believed to proceed via a radical pathway:
Initial deprotonation of the phenol creates a phenoxide ion.
The phenoxide undergoes a single-electron transfer to a molecule of Fremy's salt, generating a phenoxy radical and the nitrosodisulfonate anion.
A second molecule of Fremy's salt attacks the phenoxy radical.
Subsequent rearrangement and hydrolysis of the resulting intermediate yields the final p-quinone product. nih.gov
Oxidation with Lead Tetraacetate (LTA): Lead(IV) acetate (B1210297) is a powerful oxidizing agent capable of various transformations, including the oxidation of phenols. researchgate.net While the mechanisms can be complex and substrate-dependent, the oxidation of hydroquinone (B1673460) systems to quinones is a known transformation. The reaction with LTA generally involves a two-electron oxidation. For phenols, LTA can also induce acetoxylation, where an acetate group is added to the aromatic ring, often at the para position. rsc.org This reaction may proceed through a free-radical mechanism involving the initial dehydrogenation of the substrate by LTA. rsc.org
Table 2: Mechanistic Overview of Oxidative Transformations
| Oxidizing Agent | Proposed Mechanism Type | Key Intermediate(s) | Final Product Type |
| Fremy's Salt | Radical | Phenoxy radical | p-Quinone |
| Lead Tetraacetate (LTA) | Two-electron oxidation or Radical | Varies (e.g., phenoxy radical) | p-Quinone or Acetoxylated phenol |
Biological Activities and Structure Activity Relationship Sar Studies
In Vitro Antimicrobial Activities
Antifungal Efficacy against Specific Pathogens (e.g., Candida, Aspergillus species, Cryptococcus neoformans)
Derivatives of benzofuran-5-ol (B79771) have shown promising in vitro antifungal activity against a range of pathogenic fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans. nih.govresearchgate.net Studies have indicated that many benzofuran-5-ols exhibit significant antifungal properties, suggesting their potential as lead compounds for the development of new antifungal agents. nih.govresearchgate.net The antifungal activity of some benzofuran-5-ol derivatives was found to be comparable or even superior to the established antifungal drug 5-fluorocytosine. nih.gov These compounds were capable of completely inhibiting the growth of all tested fungal species at Minimum Inhibitory Concentrations (MIC) ranging from 1.6 to 12.5 μg/mL. nih.gov
It is hypothesized that the antifungal action of benzofuran-5-ols may involve their metabolism into benzoquinone derivatives within the fungal cells, which possess potent antifungal properties. researchgate.net This metabolic activation highlights the potential of the benzofuran-5-ol scaffold in designing effective antifungal drugs. researchgate.net
| Fungal Pathogen | Observed Activity of Benzofuran-5-ol Derivatives |
| Candida species | Good antifungal activity. nih.govresearchgate.net |
| Aspergillus species | Good antifungal activity. nih.govresearchgate.net |
| Cryptococcus neoformans | Good antifungal activity. nih.govresearchgate.net |
Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli, MRSA)
Benzofuran (B130515) derivatives have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain benzofuran derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli O157:H7. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the structural requirements for antibacterial activity. For example, compounds with a hydroxyl group at the C-6 position of the benzofuran ring showed excellent antibacterial activity against all tested strains, with MIC80 values ranging from 0.78 to 3.12 μg/mL. nih.gov In contrast, blocking this hydroxyl group resulted in a loss of antibacterial activity, indicating its crucial role. nih.gov The nature of the substituent at the C-2 position also influences activity, with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups showing good antibacterial effects. nih.gov
Furthermore, the presence and position of bromine atoms on the benzofuran ring can impact antibacterial potency. sci-hub.se For example, 5,7-dibromo-2-benzoylbenzofuran derivatives have been synthesized and evaluated for their activity against MRSA, with some derivatives showing moderate activity. sci-hub.se
| Bacterial Strain | Observed Activity of Benzofuran Derivatives |
| Staphylococcus aureus (including MRSA) | Moderate to good activity, dependent on specific substitutions. nih.govnih.govsci-hub.se |
| Escherichia coli | Activity observed, particularly against pathogenic strains like O157:H7. nih.gov |
| S. typhi | Good inhibitory ability with specific bromo-substituted derivatives. nih.gov |
| P. syringae | Good activity with specific bromo-substituted derivatives. nih.gov |
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel antitubercular agents. nih.gov Benzofuran derivatives have emerged as a promising class of compounds in this regard. researchgate.netnih.gov
In silico studies have suggested that benzofuran derivatives can potentially target key proteins in MTB, such as NarL, a transcriptional regulatory protein involved in the bacterium's adaptation to anaerobic conditions. nih.gov Furthermore, various synthesized benzofuran-isatin hybrids have demonstrated excellent in vitro activity against multi-drug resistant MTB (MDR-MTB) strains, with MIC values ranging from 0.125 to 16 μg/mL. nih.gov One particular hybrid, 7e, was found to be 8-16 times more potent than ciprofloxacin (B1669076) against the tested MDR-MTB strains. nih.gov
In Vitro Antiproliferative and Anticancer Activities
Benzofuran and its derivatives have been reported to possess cytotoxic properties and hold therapeutic potential as anticancer agents for various cancers, including colon, lung, and breast cancer. nih.gov The introduction of different substituents onto the benzofuran core can lead to new derivatives with unique structural features and potentially enhanced anticancer activity. mdpi.com
For example, certain halogenated benzofuran derivatives have shown selective toxicity towards human leukemia cells. mdpi.com SAR analysis has indicated that the presence of a bromine atom attached to a methyl or acetyl group on the benzofuran system can increase cytotoxicity in both normal and cancer cells. mdpi.com
Investigated Mechanisms of Action (e.g., Apoptosis Induction, VEGFR-2 Inhibition, Tubulin Polymerization Inhibition)
The anticancer effects of benzofuran derivatives are mediated through various mechanisms of action.
Apoptosis Induction: Several benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov For instance, a novel benzofuran-isatin conjugate, compound 5a, was found to induce apoptosis in colorectal cancer cells through a mitochondria-dependent pathway. nih.gov This was associated with the upregulation of pro-apoptotic proteins like Bax and cytochrome c, and the downregulation of the anti-apoptotic protein Bcl-xl. nih.gov The induction of apoptosis is often linked to the ability of these compounds to target microtubules, which are crucial for cell division. nih.gov
Tubulin Polymerization Inhibition: Small molecules like benzo[b]furans are attractive as inhibitors of tubulin polymerization. nih.gov A class of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives has been synthesized and shown to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. nih.gov The positioning of substituents on the benzofuran ring plays a significant role in this activity. nih.gov
VEGFR-2 Inhibition: While direct evidence for 5-Methylbenzofuran-4-ol inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is not explicitly detailed in the provided search results, the broader class of isatin-based compounds, which can be hybridized with benzofurans, includes clinically approved drugs like Sunitinib and Nintedanib that are known to target receptor tyrosine kinases, including VEGFRs. nih.gov
| Mechanism of Action | Observed Effect of Benzofuran Derivatives |
| Apoptosis Induction | Induction of mitochondria-dependent apoptosis in colorectal cancer cells. nih.gov |
| Tubulin Polymerization Inhibition | Inhibition of tubulin assembly, leading to cell cycle arrest. nih.gov |
| VEGFR-2 Inhibition | Implied potential through hybridization with isatin-based kinase inhibitors. nih.gov |
In Vitro Antioxidant Properties and Underlying Mechanisms
The antioxidant potential of benzofuran derivatives has been a subject of investigation. researchgate.net The mechanism of action for some coumarin (B35378) derivatives, which share a benzopyranone structure with some benzofurans, involves the inhibition of lipid peroxidation and scavenging of free radicals. nih.gov For example, dihydroxy- and diacetoxy-4-methylcoumarins have demonstrated significant inhibition of NADPH-catalyzed liver-microsomal lipid peroxidation. nih.gov Specifically, 7,8-dihydroxy-4-methylcoumarin (B1670369) was identified as having superb antioxidant and radical scavenging activities. nih.gov
Other Investigated In Vitro Biological Activities (e.g., anti-inflammatory, anti-HIV, antidiabetic, anti-Alzheimer's — focusing on molecular mechanisms and interactions)nih.govnih.govrsc.org
The benzofuran nucleus is a versatile scaffold that has been explored for a multitude of therapeutic applications beyond anticancer activity. nih.govrsc.orgnih.gov Derivatives of this heterocycle have demonstrated potential as anti-inflammatory, anti-HIV, antidiabetic, and anti-Alzheimer's agents, often acting through specific molecular mechanisms. nih.govresearchgate.netrsc.org
Anti-inflammatory Activity: Certain benzofuran derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. nih.govmdpi.com For instance, fluorinated benzofurans have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in inflammatory mediators like prostaglandin (B15479496) E2 and nitric oxide. mdpi.com
Anti-Alzheimer's Activity: In the context of Alzheimer's disease (AD), benzofuran-based compounds are being investigated as multi-target agents. ijpsonline.comnih.gov The neurodegeneration in AD is linked to factors such as the aggregation of β-amyloid (Aβ) peptides, the loss of cholinergic neurons, and oxidative stress. ijpsonline.comnih.gov Some benzofuran derivatives have shown the ability to inhibit cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE), which helps restore levels of the neurotransmitter acetylcholine. ijpsonline.comfrontiersin.org Others can interfere with the aggregation of Aβ peptides, a key pathological hallmark of AD. ijpsonline.comfrontiersin.org For example, the benzofuran-containing selenium compound TFSeB has demonstrated neuroprotective effects in an AD mouse model by reducing oxidative stress, normalizing the activity of monoamine oxidase B (MAO-B) and AChE, and modulating pathways related to apoptosis and neuroinflammation. nih.gov
Anti-HIV and Antidiabetic Activities: The broad biological profile of benzofurans also includes potential anti-HIV and antidiabetic activities, as noted in general reviews of the compound class. nih.govresearchgate.net The development of TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] nih.govnih.govbenzodiazepin-2(1H)-one) derivatives represents a specific application in anti-HIV research. scilit.com Similarly, the potential for antidiabetic applications has been recognized, though specific molecular mechanisms for compounds directly related to this compound are less detailed in the available literature. nih.govrsc.org
| Activity | Molecular Mechanism / Target | Example Compound Class | References |
|---|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 and iNOS expression | Fluorinated benzofurans | mdpi.com |
| Anti-Alzheimer's | Inhibition of AChE, BuChE, and Aβ peptide aggregation; modulation of MAO-B, BDNF, and NF-κB pathways | 3-aminobenzofurans, TFSeB | ijpsonline.comfrontiersin.orgnih.gov |
| Anti-HIV | Inhibition of early stages of viral infection | TIBO derivatives | scilit.comnih.gov |
| Antidiabetic | General activity noted for the benzofuran scaffold | General benzofuran derivatives | nih.govrsc.org |
Structural Determinants of Biological Activity for Benzofuranols
The biological activity of benzofuranols is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent and selective therapeutic agents. nih.govmdpi.com
Influence of the Phenolic Hydroxyl Group at Position 4 on Biological Interactionsrsc.orgmdpi.com
The phenolic hydroxyl group is a key functional moiety that significantly impacts the biological profile of benzofuranols. Its presence, particularly at position 4, can enhance biological effects. mdpi.com This hydroxyl group can act as a hydrogen bond donor, facilitating interactions with biological targets such as enzyme active sites or receptors. pjmhsonline.com This capability is crucial for the binding affinity and specificity of the molecule.
Furthermore, phenolic hydroxyl groups are known to contribute to antioxidant activity by donating a hydrogen atom to scavenge free radicals, which is a mechanism implicated in both anti-inflammatory and anticancer effects. pjmhsonline.comresearchgate.net Studies on related natural compounds have demonstrated that the antioxidant and antiproliferative activities are often linked to the presence of these hydroxyl groups. pjmhsonline.comresearchgate.net Conversely, masking the hydroxyl group, for instance through methylation, can alter the compound's lipophilicity, which may either enhance or diminish its ability to penetrate cellular membranes and exert its biological function. pjmhsonline.comnih.gov For example, in one series of benzofuran derivatives, replacing a methoxy (B1213986) group with a more hydrophilic hydroxy group led to a drastic loss of antiproliferative activity, highlighting the delicate balance between electronic effects and physicochemical properties. nih.gov
Role of the Methyl Group at Position 5 in Modulating Bioactivity
The methyl group at position 5 of the benzofuran ring also plays a distinct role in modulating bioactivity. As a small, lipophilic, and moderately electron-donating group, it can influence the compound's interaction with its biological target through several mechanisms. In a comparative study of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, the compound with a methyl group at the C-5 position, (3,4,5-Trimethoxyphenyl)(5-methylbenzofuran-2-yl)methanone (4f ), showed slightly increased antiproliferative activity compared to its analogue with a stronger electron-donating methoxy group at the same position. nih.gov
Impact of Other Substituents on the Benzofuran Ring and Fused Moieties on Potency and Selectivitynih.govmdpi.com
The potency and selectivity of benzofuran derivatives are highly dependent on the substitution pattern across the entire scaffold. nih.gov
Position C-2: This position is frequently identified as a critical site for substitution. SAR studies have repeatedly shown that introducing ester groups or various heterocyclic rings at the C-2 position is crucial for the cytotoxic activity of many benzofuran derivatives. nih.govmdpi.com
Position C-6: The location of substituents can dramatically alter efficacy. For instance, in a series of tubulin polymerization inhibitors, a methoxy group located at the C-6 position yielded the most active compound, and moving it to the C-4, C-5, or C-7 position resulted in a significant reduction in potency. nih.gov
Hybrid Molecules: A successful strategy for enhancing biological activity involves creating hybrid molecules that fuse the benzofuran core with other pharmacologically active moieties like coumarins, piperazines, or triazoles. nih.govmdpi.com These hybrid compounds can exhibit synergistic effects, leading to greater potency. For example, a benzofuran–coumarin hybrid demonstrated stronger apoptosis induction in cancer cells than either of the individual parent compounds. mdpi.com
Substituents on Fused Rings: When a phenyl ring is attached to the benzofuran core, substituents on this ring also play a vital role. The addition of electron-withdrawing groups, such as chloro or cyano groups, particularly at the para position of the phenyl ring, has been shown to be beneficial for anticancer activity. nih.gov
| Position | Substituent Type | Effect on Activity | References |
|---|---|---|---|
| C-2 | Ester or heterocyclic rings | Crucial for cytotoxic activity | nih.govmdpi.com |
| C-6 | Methoxy group | Optimal position for tubulin polymerization inhibition in a specific series | nih.gov |
| C-4, C-5, C-7 | Methoxy group | Reduced activity compared to C-6 substitution in the same series | nih.gov |
| General | Fused heterocycles (e.g., coumarin, piperazine) | Synergistic enhancement of potency | nih.govmdpi.com |
| Attached Phenyl Ring (para-position) | Electron-withdrawing groups (Cl, CN) | Beneficial for anticancer activity | nih.gov |
Halogenation Effects on Biological Activity of Benzofuran Derivativesnih.gov
The introduction of halogen atoms—such as fluorine, chlorine, or bromine—into the benzofuran scaffold is a well-established strategy for significantly enhancing biological activity, particularly anticancer effects. nih.govnih.gov
The position of the halogen atom is a critical determinant of its impact. nih.gov Several studies have noted that placing a halogen at the para position of an N-phenyl ring substituent leads to maximum cytotoxic activity. nih.govmdpi.com This is often attributed to the halogen's ability to form favorable hydrophobic interactions within the target protein. mdpi.com
Conformational and Electronic Factors Influencing Bioactivity
The biological activity of a molecule is ultimately governed by its three-dimensional shape (conformation) and the distribution of electrons within its structure. For a benzofuran derivative to be active, it must adopt a specific "bioactive conformation" that allows it to fit precisely into the binding site of its target protein. irbbarcelona.org
Electronic Effects: The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) are paramount. nih.gov Electron-withdrawing groups, like halogens, often enhance anticancer activity by altering the reactivity and binding interactions of the benzofuran ring system. nih.gov In contrast, the effect of electron-donating groups can be highly position-dependent; a methoxy group at C-6 may confer high activity, while the same group at C-4, C-5, or C-7 leads to inactive compounds. nih.gov These effects are transmitted through the molecule via inductive and resonance mechanisms, influencing the molecule's ability to participate in key interactions like hydrogen bonding and π-π stacking.
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes for 5-Methylbenzofuran-4-ol
The synthesis of benzofuran (B130515) derivatives has evolved significantly, moving towards more efficient and environmentally friendly methods. benthamdirect.comscienceopen.com Future research on this compound will likely focus on developing novel and sustainable synthetic routes that offer high yields, scalability, and minimal environmental impact.
Key areas of development include:
Catalytic Strategies : There is a growing emphasis on using metal-based catalysts, such as palladium and copper, in one-pot syntheses. acs.orgnih.gov These methods often involve Sonogashira coupling followed by intramolecular cyclization. nih.gov Research could optimize these reactions for this compound, exploring lower catalyst loadings and recyclable catalytic systems.
Green Chemistry Approaches : The adoption of green solvents, like deep eutectic solvents (DES), presents an eco-friendly alternative to traditional volatile organic compounds. acs.orgnih.gov Microwave-assisted synthesis is another promising avenue, often leading to shorter reaction times and improved yields. benthamdirect.com Electrochemical methods, which can proceed without catalysts in aqueous solutions, represent a particularly green and innovative approach to constructing the benzofuran ring. researchgate.net
Cascade Reactions : Designing tandem or cascade reactions that form multiple bonds in a single operation from simple precursors can significantly improve efficiency. nih.gov For this compound, this could involve a reaction cascade starting from appropriately substituted phenols and alkynes, minimizing intermediate purification steps.
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Metal-Catalyzed Cyclization | Utilizes catalysts like Palladium (Pd) and Copper (Cu) for coupling and cyclization. nih.gov | High efficiency and selectivity in forming the benzofuran ring. |
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. acs.orgnih.gov | Increased operational simplicity and reduced solvent waste. |
| Green Solvents (e.g., DES) | Employs environmentally benign reaction media. acs.orgnih.gov | Reduces environmental impact and potential toxicity. |
| Electrochemical Synthesis | Uses electrical current to drive chemical reactions, often in aqueous media. researchgate.net | Avoids harsh reagents and catalysts, offering a clean synthetic route. |
| Microwave-Assisted Methods | Utilizes microwave irradiation to accelerate reaction rates. benthamdirect.com | Faster synthesis times and potentially higher yields. |
Advanced Computational Modeling and Rational Design for Derivatization
Computational chemistry provides powerful tools for predicting molecular properties and guiding the synthesis of new derivatives. For this compound, advanced computational modeling can accelerate the discovery of new compounds with tailored functions.
Molecular Docking : This technique is crucial for predicting the binding interactions between a ligand (a this compound derivative) and a biological target, such as an enzyme or receptor. researchgate.netnih.gov By simulating the binding mode and affinity, researchers can prioritize the synthesis of compounds most likely to be active, saving time and resources. researchgate.netnih.gov This has been successfully applied to design benzofuran derivatives as inhibitors for targets like acetylcholinesterase and dihydrofolate reductase. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies help to understand the relationship between the chemical structure of a series of compounds and their biological activity. nih.govoncotarget.com For derivatives of this compound, QSAR models can identify key structural features (e.g., steric bulk, electronic properties) that are critical for a desired activity, guiding further derivatization.
Density Functional Theory (DFT) : DFT calculations can provide insights into the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO-LUMO). sci-hub.se This information is valuable for understanding reactivity and designing molecules with specific electronic or photophysical properties for materials science applications. nih.gov
Exploration of Undiscovered Biological Activities and Molecular Targets for Benzofuranols
The benzofuran scaffold is present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov While the broader class of benzofurans is well-studied, the specific potential of benzofuranols like this compound remains an area ripe for exploration.
Future research should focus on:
Screening against Diverse Targets : Systematic screening of this compound and its derivatives against a wide panel of biological targets could uncover novel activities. The benzofuran core has shown promise in inhibiting enzymes such as lysine-specific demethylase 1 (LSD1), sirtuins, and protein tyrosine phosphatases, which are implicated in cancer and neurodegenerative diseases. nih.govoncotarget.commdpi.com
Anticancer Potential : Many benzofuran derivatives exhibit potent anticancer activity by targeting various mechanisms, including the urokinase-type plasminogen activator (uPA) system and estrogen receptors. ox.ac.uknih.gov Investigating the effects of this compound on different cancer cell lines could reveal new therapeutic leads. researchgate.net
Neurological and Inflammatory Diseases : Given that some benzofurans act as acetylcholinesterase inhibitors, there is potential for developing derivatives of this compound for Alzheimer's disease. nih.gov The anti-inflammatory properties of the scaffold also warrant investigation in the context of chronic inflammatory conditions. researchgate.net
| Biological Activity | Known Benzofuran Targets/Pathways | Potential Relevance for this compound |
| Anticancer | LSD1, SIRT2, PI3K, Estrogen Receptors nih.govmdpi.comox.ac.ukresearchgate.net | Potential for development as a novel anticancer agent. |
| Neuroprotective | Acetylcholinesterase (AChE) nih.gov | Could serve as a lead for Alzheimer's disease therapeutics. |
| Antimicrobial | Dihydrofolate reductase (DHFR) nih.gov | Exploration as a scaffold for new antibacterial agents. |
| Anti-inflammatory | General anti-inflammatory pathways researchgate.net | Potential application in treating inflammatory disorders. |
Integration into Emerging Technologies for Advanced Materials
Beyond pharmaceuticals, benzofuran derivatives are valuable in materials science. researchgate.net Their rigid, planar structure and electronic properties make them suitable for incorporation into polymers and organic electronics.
Polymer Chemistry : Benzofuran derivatives have been used to create various polymers, including polyamides, polyesters, and highly functionalized structures like poly(benzofuran-co-arylacetic acid). acs.orgresearchgate.net The hydroxyl group on this compound provides a reactive site for polymerization, enabling its integration into novel polymer backbones to create materials with tailored thermal stability, conductivity, or optical properties.
Organic Electronics : Compounds containing fused aromatic rings, such as benzothieno[3,2-b]benzothiophene (BTBT), are used in organic photovoltaics and field-effect transistors. acs.org The benzofuran core shares structural similarities and could be functionalized to create new organic semiconductors. This compound could serve as a building block for such materials.
Dyes and Sensors : The benzofuran structure is a chromophore found in some dyes. researchgate.net By modifying the substituents on the this compound ring system, it may be possible to tune its absorption and emission properties to develop new fluorescent probes or dyes for various applications, including biological imaging.
Biotechnological Production and Metabolic Engineering for Natural Product Analogs
While chemical synthesis is the primary route for producing benzofuran derivatives, biotechnological methods offer a sustainable alternative. Metabolic engineering and enzymatic synthesis represent cutting-edge approaches for producing complex molecules.
Enzymatic Synthesis : Specific enzymes can be used to catalyze key steps in a synthetic route under mild, environmentally friendly conditions. For instance, enzyme-mediated hydrolysis has been used in the synthesis of dihydrobenzofuranone derivatives. researchgate.net This approach could be adapted to produce chiral versions of this compound or its precursors with high enantiomeric excess.
Metabolic Engineering : This field involves redesigning the metabolic pathways of microorganisms (like bacteria or yeast) to produce desired chemicals from simple feedstocks like glucose. While engineering a complete biosynthetic pathway for this compound would be a long-term goal, it might be feasible to engineer microbes to produce key precursors. This approach is increasingly used for the sustainable production of valuable plant-derived natural products and their analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
